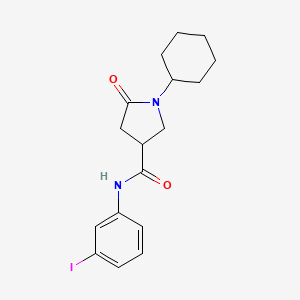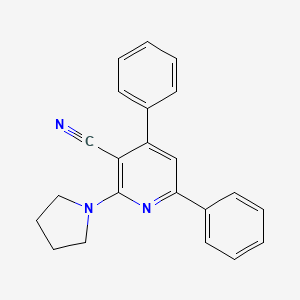
3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)- is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a carbonitrile group at the 3-position, and two phenyl groups at the 4 and 6 positions, along with a pyrrolidinyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyridine ring, followed by the introduction of phenyl groups through electrophilic aromatic substitution. The carbonitrile group can be introduced via nucleophilic substitution, and the pyrrolidinyl group can be added through a nucleophilic addition reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. High-pressure reactors and specialized catalysts are often employed to facilitate the reactions. The process may also include purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Similar in structure but with an amino group instead of a pyrrolidinyl group.
4-Pyridinecarbonitrile: Lacks the phenyl and pyrrolidinyl groups, making it less complex.
2-Chloro-3-pyridinecarbonitrile: Contains a chlorine atom instead of phenyl groups.
Uniqueness
3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
61006-42-6 |
|---|---|
Fórmula molecular |
C22H19N3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
4,6-diphenyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C22H19N3/c23-16-20-19(17-9-3-1-4-10-17)15-21(18-11-5-2-6-12-18)24-22(20)25-13-7-8-14-25/h1-6,9-12,15H,7-8,13-14H2 |
Clave InChI |
SCSFLKBTRVVNLW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


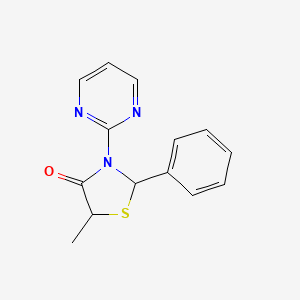
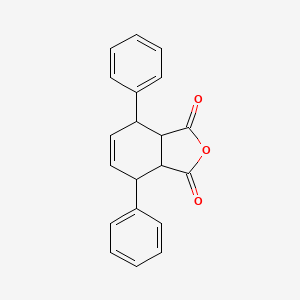
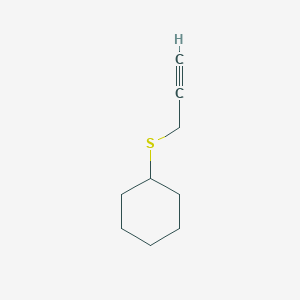
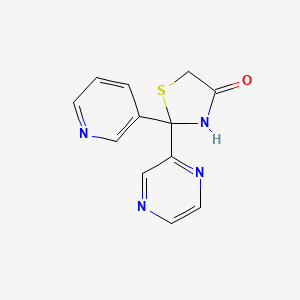

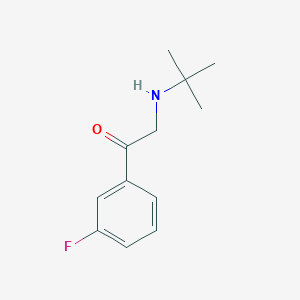
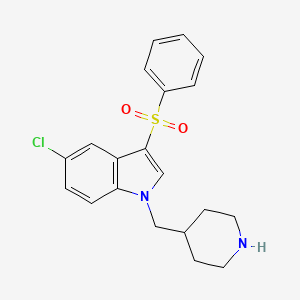
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912352.png)
